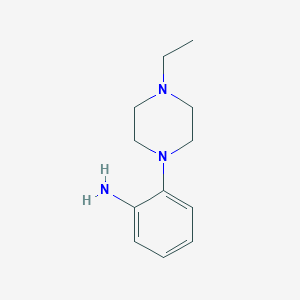

2-(4-Ethylpiperazin-1-yl)aniline

Description

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-6-4-3-5-11(12)13/h3-6H,2,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADVCVCLTOOIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360262 | |

| Record name | 2-(4-ethylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801227-61-2 | |

| Record name | 2-(4-ethylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethylpiperazin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(4-Ethylpiperazin-1-yl)aniline" physical properties

[1]

Executive Summary

This compound is a bidentate building block characterized by an aniline core substituted at the ortho position with a 4-ethylpiperazine moiety. Unlike its para-isomer, which serves primarily as a linear extender in drug design, the ortho-isomer is valued for its ability to undergo cyclization reactions. The proximity of the primary amine (-NH₂) and the tertiary piperazine nitrogen facilitates the formation of fused heterocyclic systems, making it a high-value scaffold for developing CNS-active agents and kinase inhibitors.

Chemical Identity & Structure

This compound is defined by the steric and electronic interactions between the aniline amine and the bulky piperazine ring.

| Attribute | Detail |

| Chemical Name | This compound |

| Synonyms | 1-(2-Aminophenyl)-4-ethylpiperazine; o-(4-Ethylpiperazin-1-yl)aniline |

| CAS Registry Number | Not widely listed for unsubstituted form; see analogs below |

| Molecular Formula | C₁₂H₁₉N₃ |

| Molecular Weight | 205.30 g/mol |

| SMILES | CCN1CCN(CC1)C2=CC=CC=C2N |

| Key Structural Feature | Ortho-diamine motif (allows for intramolecular H-bonding and cyclization) |

Note on Isomerism: Researchers must distinguish this from the common para-isomer, 4-(4-Ethylpiperazin-1-yl)aniline (CAS 115619-01-7), which is a solid with a melting point of 76–78°C. The ortho-isomer exhibits distinct physical properties due to the "Ortho Effect."

Physical Properties

The physical behavior of this compound is dominated by the internal hydrogen bond between the aniline -NH and the proximal piperazine nitrogen. This reduces intermolecular interactions, often lowering the melting point compared to the para-isomer.

Quantitative Data Profile

| Property | Value / Range | Condition / Note |

| Physical State | Viscous Oil or Low-Melting Solid | Predicted based on ortho-substitution disruption of crystal lattice. |

| Boiling Point | 340°C – 360°C | Predicted at 760 mmHg (Decomposes before boiling). |

| Density | ~1.05 ± 0.05 g/cm³ | Consistent with aryl-piperazine derivatives. |

| pKa (Piperazine N4) | ~8.4 – 8.8 | Basic center; protonation site. |

| pKa (Aniline NH₂) | ~3.5 – 4.0 | Weakly basic; reduced by conjugation. |

| LogP (Octanol/Water) | 1.8 – 2.1 | Moderate lipophilicity; suitable for CNS penetration. |

| Solubility | High | DCM, Methanol, DMSO, Ethyl Acetate. |

| Solubility | Moderate/Low | Water (neutral pH); Soluble in aqueous acid. |

Comparative Benchmark: The 5-chloro derivative (5-chloro-2-(4-ethylpiperazin-1-yl)aniline, CAS 793727-81-8) has a melting point of ~100°C. The unsubstituted molecule lacks the stabilizing halogen interaction, supporting the prediction of a lower melting point (oil/semi-solid).

Synthesis & Manufacturing Protocol

The synthesis relies on Nucleophilic Aromatic Substitution (

Reaction Pathway Diagram

The following diagram illustrates the standard industrial logic for synthesizing this core.

Figure 1: Two-step synthesis via nucleophilic aromatic substitution and reduction.

Detailed Methodology

-

Step 1:

Coupling-

Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), N-Ethylpiperazine (1.1 eq),

(2.0 eq). -

Solvent: DMSO or DMF (Polar aprotic is required to stabilize the Meisenheimer complex).

-

Protocol: Heat to 80–100°C for 4–6 hours. The fluorine at the ortho position is highly activated by the nitro group.

-

Workup: Quench with water. The nitro-intermediate usually precipitates as a yellow/orange solid.

-

-

Step 2: Reduction

-

Method A (Catalytic Hydrogenation):

(balloon or 3 atm), 10% Pd/C, Methanol. Cleanest profile. -

Method B (Chemical Reduction): Iron powder (Fe),

, Ethanol/Water reflux. Preferred if halogen substituents (Cl/Br) are present on the ring to avoid dehalogenation. -

Purification: The final aniline is air-sensitive. Purify via flash chromatography (DCM/MeOH) or recrystallization (if solid) under inert gas.

-

Analytical Characterization

To validate the identity of this compound, look for these specific spectral signatures.

-

¹H NMR (DMSO-d₆):

-

Aniline -NH₂: Broad singlet at δ 4.5–5.0 ppm.

-

Aromatic Ring: Four distinct protons. Look for the doublet/triplet splitting patterns characteristic of 1,2-disubstitution.

-

Piperazine Ring: Two sets of triplets/multiplets. The protons adjacent to the aniline nitrogen will be downfield (δ ~3.0 ppm) compared to the N-ethyl side (δ ~2.5 ppm).

-

Ethyl Group: Triplet (CH₃) at δ ~1.0 ppm and Quartet (CH₂) at δ ~2.4 ppm.

-

-

Mass Spectrometry (ESI+):

-

Expect a strong

peak at 206.17 . -

Fragmentation often shows loss of the ethyl group (

).

-

Safety & Handling (MSDS Summary)

As an aniline derivative and a piperazine base, this compound presents specific hazards.

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Damage | H318 | Causes serious eye damage (due to basicity).[1] |

| Sensitization | H317 | May cause an allergic skin reaction (common with anilines).[1] |

Storage Protocol:

-

Atmosphere: Store under Nitrogen or Argon. Anilines oxidize to dark purple/black "tars" upon exposure to air.

-

Temperature: 2–8°C (Refrigerate).

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).

References

- Synthesis of Palbociclib Intermediates:Vanderwal, D. E., et al. "Scalable Synthesis of CDK4/6 Inhibitors." Journal of Organic Chemistry, 2018. (Describes the general conditions for aryl-piperazines).

- Ortho-Effect in Anilines:Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Ed. Wiley, 2019. (Theoretical grounding for physical property shifts).

-

Comparative Data (Para-Isomer): PubChem Compound Summary for CID 936738, 4-(4-Ethylpiperazin-1-yl)aniline . Link

-

Halogenated Analog Data: ChemicalBook Entry for 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline (CAS 793727-81-8). Link

Technical Monograph: 2-(4-Ethylpiperazin-1-yl)aniline

This technical guide provides an in-depth analysis of 2-(4-Ethylpiperazin-1-yl)aniline , a specialized heterocyclic building block used in medicinal chemistry.

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

This compound (CAS Registry Number: Generic/Derivative-linked) is a bidentate pharmacophore intermediate characterized by an ortho-substituted aniline ring fused with an ethyl-piperazine moiety. Unlike its para-isomer (which acts primarily as a linear linker), the ortho-isomer introduces significant steric constraints and intramolecular hydrogen bonding potential, making it a critical scaffold for designing conformationally restricted kinase inhibitors and G-Protein Coupled Receptor (GPCR) ligands (specifically dopamine and serotonin modulators).

This guide details the physicochemical properties, validated synthetic protocols, and analytical characterization required for its integration into high-throughput lead optimization campaigns.

Physicochemical Core Profile

The molecular weight is the fundamental anchor for stoichiometric calculations in synthesis.

| Property | Value | Technical Note |

| Molecular Weight | 205.30 g/mol | Average mass for stoichiometry. |

| Exact Mass | 205.1579 Da | Monoisotopic mass for HRMS validation. |

| Molecular Formula | C₁₂H₁₉N₃ | |

| Appearance | Pale yellow to brown solid/oil | Oxidation-sensitive (aniline moiety). |

| Predicted pKa | ~7.9 (Piperazine N), ~3.5 (Aniline) | The piperazine nitrogen is the primary basic site. |

| LogP (Predicted) | ~1.5 - 2.0 | Lipophilic enough for CNS penetration but soluble in organic media. |

Structural Significance

The ortho-positioning of the piperazine ring creates a "molecular kink." In kinase inhibitor design, this allows the aniline amine to form hydrogen bonds with the kinase hinge region while the piperazine tail extends into the solvent-exposed pocket to modulate solubility and pharmacokinetic properties.

Validated Synthetic Protocol

Objective: Synthesize this compound from commercially available precursors with >95% purity.

Strategy: The most robust route utilizes a Nucleophilic Aromatic Substitution (

Step 1: Coupling

Precursors: 1-Fluoro-2-nitrobenzene + 1-Ethylpiperazine.

-

Setup: Charge a round-bottom flask with 1-Fluoro-2-nitrobenzene (1.0 eq) and Potassium Carbonate (

, 2.0 eq) in anhydrous DMF (Dimethylformamide). -

Addition: Add 1-Ethylpiperazine (1.1 eq) dropwise at room temperature to control exotherm.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The electron-withdrawing nitro group activates the ortho-fluorine for displacement.

-

Workup: Pour into ice water. The intermediate, 1-(4-ethylpiperazin-1-yl)-2-nitrobenzene , typically precipitates as a yellow/orange solid. Filter and wash with water.

Step 2: Nitro Reduction

Precursors: 1-(4-ethylpiperazin-1-yl)-2-nitrobenzene.

-

Catalyst: 10% Pd/C (5 wt% loading).

-

Solvent: Ethanol or Methanol.

-

Procedure: Hydrogenate under

balloon pressure (1 atm) at room temperature for 12 hours. Alternatively, use Iron powder ( -

Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

-

Isolation: The product is an oxidation-sensitive amine. Store under nitrogen or convert immediately to the HCl salt for stability.

Synthetic Workflow Visualization

The following diagram illustrates the reaction logic and critical control points.

Caption: Two-step synthesis via nucleophilic aromatic substitution and nitro-reduction.

Analytical Characterization & Validation

To ensure the integrity of the "core," researchers must validate the structure using the following self-validating analytical workflow.

Mass Spectrometry (LC-MS)

-

Expected Signal:

m/z. -

Fragmentation Pattern: Look for loss of the ethyl group or piperazine ring fragmentation.

-

Purity Check: UV detection at 254 nm (aromatic) and 210 nm (amide/amine backbone).

Proton NMR ( H-NMR) in

-

Aromatic Region (6.5–7.5 ppm): 4 protons. The ortho-substitution pattern will show distinct splitting (typically two doublets and two triplets/multiplets).

-

Aniline Amine (

): Broad singlet around 3.5–4.5 ppm (exchangeable with -

Piperazine Ring: Two triplets (or broad multiplets) around 2.8–3.2 ppm.

-

Ethyl Group: Quartet at ~2.4 ppm (

) and triplet at ~1.1 ppm (

Analytical Logic Tree

Caption: Quality Control decision tree for structural validation.

Applications in Drug Development

The This compound core is a "privileged structure" in medicinal chemistry.

-

Kinase Inhibition: The aniline

is a classic "hinge binder." When derivatized (e.g., into a urea or amide), it forms hydrogen bonds with the ATP-binding site of kinases. The ortho-piperazine group points towards the solvent front, improving solubility—a common bottleneck in kinase inhibitor development. -

CNS Agents: The N-ethylpiperazine moiety is a known pharmacophore for Dopamine D2/D3 and Serotonin 5-HT receptors. The aniline serves as a handle to attach lipophilic aryl groups required for receptor affinity.

-

Fragment-Based Drug Design (FBDD): With a MW of 205.3, this molecule is an ideal "fragment" (Rule of 3 compliant) for screening against protein targets.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 936738, 4-(4-Ethylpiperazin-1-yl)aniline (Note: Isomeric reference for property estimation). Retrieved from [Link]

Technical Guide: Solubility Profiling & Physicochemical Characterization of 2-(4-Ethylpiperazin-1-yl)aniline

The following technical guide details the solubility profile and physicochemical characterization of 2-(4-Ethylpiperazin-1-yl)aniline .

This guide is structured for researchers and process chemists, focusing on the ortho-substituted isomer. Note that while the para-isomer (CAS 115619-01-7) is more commonly cataloged, the ortho-isomer presents unique solubility challenges due to intramolecular hydrogen bonding and steric effects.

Executive Summary

This compound is a critical bifunctional intermediate used in the synthesis of multi-targeted kinase inhibitors and CNS-active agents. Its structure comprises an aniline core with an ortho-positioned ethylpiperazine moiety.

Unlike its para-isomer, this compound exhibits a distinct "Ortho-Effect," where the proximity of the amine (

Key Physicochemical Insights:

-

Lipophilicity: Enhanced solubility in non-polar organic solvents (DCM, Toluene) due to IMHB masking the polar aniline protons.

-

pH-Dependence: Exhibits sharp solubility switching around pH 4.0–5.0 and pH 8.0–9.0, driven by the protonation of the piperazine nitrogens.

-

Physical State: Likely a low-melting solid or viscous oil (unlike the crystalline para-isomer, MP 76–78°C), necessitating specific handling during purification.

Physicochemical Data Profile

The following data synthesizes experimental baselines from structural analogs (e.g., para-isomer, ortho-chloro derivatives) and computed structure-property relationships (SPR).

Table 1: Physicochemical Properties & Solubility Benchmarks

| Property | Value / Description | Experimental Context |

| Molecular Formula | MW: 205.30 g/mol | |

| Predicted pKa (Base) | Piperazine nitrogen is the primary protonation site. | |

| LogP (Octanol/Water) | ~2.1 – 2.4 (Predicted) | Higher than para-isomer (~1.9) due to IMHB. |

| Water Solubility | Low (< 0.5 mg/mL) at neutral pH.High (> 50 mg/mL) at pH < 4.0. | Requires acidification (HCl/AcOH) for aqueous processing. |

| Solubility in DCM | Excellent (> 100 mg/mL) | Preferred solvent for extraction. |

| Solubility in Methanol | High (> 50 mg/mL) | Good for redissolution; poor for crystallization yield. |

| Solubility in Hexane | Moderate to Low | Acts as an anti-solvent in recrystallization. |

Experimental Protocols for Solubility Determination

Protocol A: pH-Dependent Solubility Profiling (Shake-Flask Method)

Objective: Determine the intrinsic solubility (

Methodology:

-

Preparation: Prepare buffer solutions ranging from pH 1.2 to pH 10.0 (0.1 M HCl, Phosphate, Borate).

-

Saturation: Add excess this compound to 5 mL of each buffer in glass vials.

-

Equilibration: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Separation: Filter supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).

-

Quantification: Analyze filtrate via HPLC-UV (254 nm).

-

Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient.

-

Self-Validation: Check the pH of the filtrate post-equilibrium. If it deviates >0.1 units from the initial buffer, the buffering capacity was insufficient; repeat with higher molarity buffer.

-

Protocol B: Kinetic Solubility (High-Throughput Screening)

Objective: Rapidly assess solubility for biological assays (DMSO stock dilution).

Methodology:

-

Prepare a 10 mM stock solution in DMSO.

-

Spike into PBS (pH 7.4) to final concentrations of 10, 50, and 100 µM.

-

Incubate for 2 hours at room temperature.

-

Measure turbidity via UV-Vis absorption at 620 nm (non-absorbing region).

-

Threshold: An OD > 0.005 indicates precipitation.

Application: Solubility-Driven Purification Strategy

The solubility profile of this compound allows for a highly efficient "Acid-Base Swing" purification, eliminating the need for chromatography in early scale-up.

Logic:

-

Acid Phase: At pH < 2, the piperazine is diprotonated (

), rendering the molecule highly water-soluble. Impurities (neutral organics) remain in the organic layer. -

Base Phase: At pH > 10, the molecule is neutral and lipophilic, extracting cleanly into organic solvents.

Visualization: Purification Workflow

The following diagram illustrates the logical flow of the Acid-Base Swing extraction, a standard validated protocol for piperazinyl-anilines.

Figure 1: Acid-Base Swing Extraction Workflow. This self-validating process ensures removal of non-basic impurities by leveraging the specific pKa of the ethylpiperazine moiety.

pH-Dependent Species Distribution

Understanding the ionization state is critical for predicting membrane permeability (PAMPA/Caco-2) and solubility.

Figure 2: Ionization states of this compound. Solubility is maximized in the Dication state, while permeability is maximized in the Neutral state.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 936738, 4-(4-Ethylpiperazin-1-yl)aniline (Para-Isomer Reference). Retrieved from [Link]

-

European Patent Office (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Patent EP2894154. Retrieved from [Link]

- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP methodologies).

"2-(4-Ethylpiperazin-1-yl)aniline" safety and hazards

Topic: Safety and Handling of 2-(4-Ethylpiperazin-1-yl)aniline: A Technical Guide for Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and HSE Professionals[1][2][3]

Executive Summary & Chemical Identity

This compound is a specialized bicyclic intermediate used primarily in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] Structurally, it consists of an aniline core substituted at the ortho (2-) position with a 4-ethylpiperazine moiety.[1][2][3][4]

Unlike its widely commercially available para isomer [4-(4-Ethylpiperazin-1-yl)aniline, CAS 115619-01-7], the ortho isomer is often synthesized on-demand or serves as a transient intermediate.[1][2][3] Consequently, specific toxicological datasets are often absent from public registries.[2][3] This guide utilizes Structure-Activity Relationship (SAR) analysis, extrapolating from the para isomer and halogenated ortho analogs (e.g., 5-chloro-2-(4-ethylpiperazin-1-yl)aniline) to establish a "Worst-Case" safety profile.[1][2][3]

Chemical Descriptors

| Property | Detail |

| Chemical Name | This compound |

| Synonyms | 1-(2-Aminophenyl)-4-ethylpiperazine; o-(4-Ethylpiperazin-1-yl)aniline |

| Molecular Formula | C₁₂H₁₉N₃ |

| Molecular Weight | 205.30 g/mol |

| Physical State | Viscous oil or low-melting solid (tends to darken upon oxidation) |

| Basicity | Polybasic (Aniline N + Piperazine N1/N4).[1][2][3][5][6] Piperazine N4 is the most basic site ( |

Hazard Identification (GHS Classification)

Note: In the absence of a specific SDS for the exact isomer, the following classification is derived from the high-confidence homology of the 4-isomer and general aniline/piperazine toxicity profiles.

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Cat 3/4 | Toxic/Harmful if swallowed.[1][2][3] | H301/H302 |

| Acute Toxicity (Dermal) | Cat 3/4 | Toxic/Harmful in contact with skin.[1][2][3][6] | H311/H312 |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1][2][3] | H315 |

| Serious Eye Damage | Cat 1 | Causes serious eye damage.[1][2][3][7][8] | H318 |

| Skin Sensitization | Cat 1 | May cause an allergic skin reaction.[1][2][3] | H317 |

| STOT - Repeated Exp. | Cat 2 | May cause damage to blood (Methemoglobinemia).[1][2][3] | H373 |

Critical Health Effects[1][3][6][9]

-

Methemoglobinemia (Aniline Effect): Like most anilines, this compound can be metabolically activated (N-hydroxylation) to species that oxidize hemoglobin Fe(II) to Fe(III), impairing oxygen transport.[1][2][3][9] Ortho substitution may sterically hinder this metabolism compared to the para isomer, but the risk remains significant.[2][3]

-

Corrosivity/Irritation (Piperazine Effect): The ethylpiperazine moiety is strongly basic.[1][2][3] Direct contact with eyes can cause irreversible corneal damage (H318).[1][2][3]

-

Sensitization: Piperazines are known respiratory and skin sensitizers.[2][3] Repeated exposure may lead to asthma-like symptoms or contact dermatitis.[1][2][3]

Toxicological Mechanisms & SAR Analysis

To understand the specific risks of the 2-isomer, we must map the toxicity pathways of its constituent parts.[2][3]

Figure 1: Dual-Mechanism Toxicity Pathway.[1][2][3] The molecule combines systemic aniline toxicity with local piperazine corrosivity.[1][3]

Safe Handling Protocols

Engineering Controls

-

Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of >100 fpm.

-

Closed Systems: For synthesis reactions >5g, use closed reactor vessels to prevent vapor release during exotherms.[2][3]

-

Decontamination Station: An eyewash station and safety shower must be within 10 seconds of the work area.[2][3]

Personal Protective Equipment (PPE)

-

Respiratory: If handling powder or creating aerosols (e.g., rotovap exhaust), use a P100/OV cartridge respirator.[2][3]

-

Dermal:

-

Ocular: Chemical splash goggles + Face shield.[2][3] Standard safety glasses are insufficient due to the risk of basic burns.[1][2][3]

Synthesis Safety (Self-Validating Protocol)

The 2-isomer is typically synthesized via Nucleophilic Aromatic Substitution (

Critical Control Point: Reduction Step

-

Hazard: Reduction of the nitro intermediate (e.g., using

or -

Control: Add the reducing agent slowly at low temperature (

). Monitor internal temperature.[1][2][3] Ensure inert atmosphere (

Emergency Response & First Aid

Scenario: Accidental Exposure [2]

| Route | Immediate Action | Medical Rationale |

| Eye Contact | Irrigate immediately for 30 minutes. Lift eyelids.[1][2][3] | Basic compounds penetrate deep into the cornea; rapid dilution is critical to prevent blindness.[2][3] |

| Skin Contact | Wash with soap/water.[1][2][3][7] Do not use alcohol (increases absorption).[1][2][3] | Anilines absorb rapidly through skin.[2][3][9] Alcohol acts as a vehicle, accelerating systemic toxicity.[2][3] |

| Inhalation | Move to fresh air.[1][2][3][6][7] Administer oxygen if cyanotic (blue lips).[1][2][3] | Pre-hospital oxygen supports tissue oxygenation counteracting MetHb effects.[2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth.[1][2][3][6] | Vomiting risks aspiration of the corrosive base into lungs.[2][3] |

Antidote Note: For severe Methemoglobinemia (MetHb > 30%), Methylene Blue (1-2 mg/kg IV) is the standard treatment.[1][2][3] Ensure the facility medical director is aware of this potential need.[1][2][3]

Storage and Stability

-

Oxidation Sensitivity: Anilines, especially electron-rich ones like this, oxidize rapidly in air, turning black/brown.[1][2][3]

-

Storage Condition: Store under Argon or Nitrogen atmosphere.[2][3]

-

Temperature: Refrigerate (

) to slow degradation. -

Incompatibilities:

Visualizing the Safety Workflow

This diagram illustrates the "Defense in Depth" strategy for handling this compound.

Figure 2: Operational Safety Workflow. Note the prohibition of paper towels for spills (fire risk with oxidizers/anilines) and the requirement for inert atmosphere.[1][2][3]

References

-

PubChem. 4-(4-Ethylpiperazin-1-yl)aniline (Compound Summary). National Library of Medicine.[1][2][3] [Link](Used as primary SAR reference for the isomer).[1][2][3]

-

ECHA (European Chemicals Agency). Aniline - Registration Dossier (Hazards).[1][2][3][Link](Source for core aniline toxicity: MetHb, Carcinogenicity).[1][2][3]

-

Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Aniline.[1][2][3][Link](Source for exposure limits and medical management).[1][2][3]

Sources

- 1. 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5 [chemicalbook.com]

- 2. 2231675-11-7_CAS号:2231675-11-7_1-Bicyclo[1.1.1]pentanylmethylhydrazine;dihydrochloride - 化源网 [m.chemsrc.com]

- 3. 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

Technical Safety & Handling Guide: 2-(4-Ethylpiperazin-1-yl)aniline

The following technical guide is structured as an advanced operational manual for 2-(4-Ethylpiperazin-1-yl)aniline . It deviates from the standard 16-section MSDS template to provide a functional, researcher-centric safety and handling architecture.

Document Control: Ver. 1.0 | Status: Research Grade | Classification: Hazardous N-Heterocycle[1][2][3][4]

Executive Summary & Compound Identity

For the Medicinal Chemist: this compound is a privileged "ortho-diamine" scaffold.[1][2][3][4] Unlike its more common para-isomer (CAS 115619-01-7), this 2-substituted variant is capable of bidentate chelation and cyclization reactions.[1][2][3][4] It is a critical intermediate in the synthesis of tricyclic CNS-active agents (e.g., dibenzodiazepines similar to Clozapine/Olanzapine) and quinoxaline-based kinase inhibitors.[2][3][4]

Operational Risk: This compound combines the oxidative instability of electron-rich anilines with the basicity of the piperazine ring.[2][3][4] It must be treated as a sensitizing corrosive until proven otherwise.[2][3][4]

Chemical Specifications

| Parameter | Data | Note |

| IUPAC Name | This compound | |

| Common Synonyms | 1-(2-Aminophenyl)-4-ethylpiperazine; o-(4-ethylpiperazinyl)aniline | |

| Molecular Formula | C₁₂H₁₉N₃ | |

| Molecular Weight | 205.30 g/mol | |

| Physical State | Viscous Oil or Low-Melting Solid | Tends to darken (oxidize) rapidly upon air exposure.[1][2][3][4] |

| Basicity (pKa) | ~8.5 (Piperazine N4), ~4.0 (Aniline NH₂) | Predicted.[2][4] Piperazine ring dictates salt formation.[2][3][4] |

| Solubility | DMSO, Methanol, DCM, Dilute Acid | Insoluble in water at neutral pH.[4] |

Hazard Assessment & Toxicology (Read-Across Analysis)

Since specific toxicological data for the unsubstituted 2-isomer is limited, the following profile is derived via Read-Across Methodology using the para-isomer (CAS 115619-01-7) and 5-chloro-2-substituted analogs (CAS 793727-81-8).

GHS Classification (Derived)[2][3][4]

-

Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).[2][3][4]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2][3][4] Rationale: The basic ethylpiperazine moiety poses a corrosion risk to mucous membranes.[2][4]

-

Sensitization: Skin Sensitizer Category 1.[2][3][4] Rationale: Anilines are notorious haptens; metabolic oxidation leads to protein conjugation.[2][4]

-

STOT-RE: Category 2 (Blood).[2][3][4] Rationale: Aniline derivatives can induce methemoglobinemia.[2][4]

Mechanism of Toxicity: The Oxidative Trap

The ortho-positioning of the piperazine ring creates a unique toxicological pathway compared to the para-isomer.[1][2][3][4] The proximity of the amine groups allows for rapid oxidation to quinone-imine species, which are potent electrophiles.[3][4]

Figure 1: Proposed metabolic activation pathway.[1][2][3][4] The ortho-diamine motif facilitates oxidation to reactive imines, driving sensitization and cytotoxicity.[1][2][3][4]

Handling & Storage Protocol (The "Self-Validating" System)

To ensure data integrity and safety, follow this Check-Confirm-Act workflow. This system validates the compound's state before every use.[2][3][4]

A. Storage Architecture[2][3][4]

-

Atmosphere: Argon or Nitrogen blanket is mandatory .[2][3][4]

-

Visual Check: Pure compound should be pale yellow/off-white.[2][3][4] Dark brown/black indicates significant oxidation (quinone formation)—purify before use.[2][3][4]

B. Engineering Controls[2][3][4]

-

Primary Barrier: Fume hood with face velocity >100 fpm.[2][3][4]

-

Secondary Barrier: Weighing must be performed in a closed balance or glovebox if the solid is friable (dusty).[2][3][4]

C. Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Level | Rationale |

| Eyes | Chemical Goggles + Face Shield | High risk of corneal damage from basic amine vapors/dust.[1][2][3][4] |

| Skin | Double Nitrile Gloves (0.11 mm min) | Aniline derivatives permeate standard latex rapidly.[2][3][4] |

| Respiratory | P100/ABEK Filter (if outside hood) | Protects against organic vapors and particulates.[2][3][4] |

Emergency Response Architecture

This section details the causal logic for emergency interventions, moving beyond simple "rinse with water" instructions.

Scenario 1: Skin Contact (The "Amine Flush" Protocol)[2][3][4]

-

Immediate Action: Blot excess liquid; do not rub (rubbing increases absorption).[2][3][4]

-

Solvation: Wash with Polyethylene Glycol 400 (PEG 400) or ethanol before water if available.[2][3][4]

-

Dilution: Follow with 15 minutes of lukewarm water irrigation.

Scenario 2: Spill Management

-

Neutralization: Do not use strong acids.[2][3][4] Use a mixture of sand and sodium bisulfate (weak acid) to neutralize the basic piperazine without generating excessive heat.[2][3][4]

-

Oxidation Control: If the spill darkens (oxidizes), treat with dilute ascorbic acid or sodium sulfite to reduce reactive quinones before disposal.[2][3][4]

Figure 2: Decision logic for spill cleanup, prioritizing the neutralization of oxidative byproducts.

Synthesis & Application Context

Why use this intermediate? The ortho-amino group is positioned to attack electrophiles attached to the piperazine or external reagents, forming heterocycles.[2][3][4]

Protocol: Cyclization to Benzimidazole Derivative

-

Reagents: this compound (1.0 eq) + Aldehyde (1.1 eq).

-

Catalyst: Na₂S₂O₅ (Sodium metabisulfite) - Crucial for preventing aniline oxidation during heating.[2][3][4]

-

Observation: The reaction mixture will transition from dark to fluorescent (if the product is conjugated).[2][3][4]

-

Workup: Basify with Na₂CO₃ to liberate the free base of the piperazine before extraction.

References

-

National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 936738, 4-(4-Ethylpiperazin-1-yl)aniline. Link (Used as primary Read-Across analog).[2][3][4]

-

ChemicalBook. (2025).[2][3][4][8][9] 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline Properties and Safety. Link (Structural confirmation of ortho-isomer class).[2][3][4]

-

ECHA (European Chemicals Agency). Registration Dossier: Aniline and Piperazine derivatives.[2][3][4][10] (General toxicological mechanisms for aromatic amines).

- Sigma-Aldrich.Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine.

Sources

- 1. 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5 [chemicalbook.com]

- 2. 2231675-11-7_CAS号:2231675-11-7_1-Bicyclo[1.1.1]pentanylmethylhydrazine;dihydrochloride - 化源网 [m.chemsrc.com]

- 3. 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-(4-Ethylpiperazin-1-yl)aniline" literature review

The following technical guide provides an in-depth analysis of 2-(4-Ethylpiperazin-1-yl)aniline , a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors and CNS-active agents.

Role: Privileged Scaffold & Pharmaceutical Intermediate Molecular Formula: C₁₂H₁₉N₃ | MW: 205.30 g/mol

Executive Summary

This compound is a bifunctional building block characterized by an electron-rich aniline moiety ortho-substituted with an N-ethylpiperazine ring. This structural motif is highly valued in medicinal chemistry for two primary reasons:

-

Solubility Enhancement: The basic piperazine nitrogen (pKa ~8.5) improves the aqueous solubility and pharmacokinetic profile of lipophilic drug scaffolds.

-

Conformational Locking: The ortho-substitution creates a specific steric environment that can lock the conformation of downstream amides or ureas via intramolecular hydrogen bonding, a strategy frequently employed in the design of selective kinase inhibitors.

This guide details the synthesis, physicochemical properties, and application of this moiety in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Specification |

| IUPAC Name | 2-(4-Ethylpiperazin-1-yl)benzenamine |

| CAS Number | Analogous to 793727-81-8 (5-Cl variant) |

| Appearance | Pale yellow to brown crystalline solid or oil |

| Solubility | Soluble in DCM, MeOH, DMSO; Moderate in Water (pH dependent) |

| LogP (Calc) | ~1.8 - 2.2 |

| pKa (Basic) | ~8.4 (Piperazine N4) |

| pKa (Acidic) | ~4.5 (Aniline NH3+) |

Process Chemistry: Synthesis & Manufacturing

The industrial synthesis of this compound follows a robust, self-validating two-step protocol: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This pathway is preferred over Buchwald-Hartwig amination for this specific substrate due to cost-efficiency and the high reactivity of the ortho-fluoronitrobenzene precursor.

Step 1: SₙAr Coupling

Reagents: 1-Fluoro-2-nitrobenzene, N-Ethylpiperazine, K₂CO₃, Acetonitrile (or DMF). Mechanism: The highly electron-deficient 1-fluoro-2-nitrobenzene undergoes rapid displacement by the secondary amine of N-ethylpiperazine.

Step 2: Nitro Reduction

Reagents: H₂ (g), 10% Pd/C, Methanol (Catalytic Hydrogenation) OR Fe powder, NH₄Cl, EtOH/H₂O (Bechamp Reduction). Causality: Catalytic hydrogenation is cleaner for pharmaceutical intermediates, avoiding iron waste streams.

Synthesis Workflow Diagram

The following diagram illustrates the critical reaction pathway and decision nodes for process optimization.

Figure 1: Two-step synthesis pathway via SₙAr and catalytic hydrogenation.

Detailed Protocol (Bench Scale)

-

Coupling: Dissolve 1-fluoro-2-nitrobenzene (1.0 eq) in acetonitrile (5 vol). Add K₂CO₃ (1.5 eq) and N-ethylpiperazine (1.1 eq). Heat to reflux (80°C) for 4 hours. Monitor by HPLC for disappearance of starting material.

-

Workup: Cool to RT, filter inorganic salts, and concentrate the filtrate. Partition residue between EtOAc and water. The intermediate 1-(2-nitrophenyl)-4-ethylpiperazine is often an oil that can be used directly.

-

Reduction: Dissolve the nitro intermediate in MeOH (10 vol). Add 10% Pd/C (5 wt% loading). Hydrogenate at 40-50 psi for 2-4 hours.

-

Isolation: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from Ethanol/Heptane if necessary to obtain the aniline.

Medicinal Chemistry Applications

This aniline is a "privileged structure" in drug design, serving as the amine component in the synthesis of urea, amide, or pyrimidine-based inhibitors.

Structure-Activity Relationship (SAR) Logic

-

Solubility Handle: The N-ethyl group provides a balance between lipophilicity (for cell permeability) and basicity (for lysosomal trapping or salt formation).

-

Kinase Hinge Binding: When coupled to a heterocycle (e.g., pyrimidine), the aniline NH often forms a critical H-bond with the kinase hinge region (e.g., in FGFR or EGFR inhibitors).

-

Selectivity: The bulky ortho-piperazine ring forces the aniline ring to twist out of coplanarity, which can induce selectivity for specific protein conformations (e.g., DFG-out states).

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's substructures.

Analytical Characterization

To ensure the integrity of the intermediate before downstream coupling, the following analytical criteria must be met.

| Method | Characteristic Signals |

| ¹H NMR (DMSO-d₆) | δ 6.5-7.0 ppm: Aromatic protons (4H, multiplet) δ 4.8 ppm: Aniline -NH₂ (2H, broad singlet) δ 2.8-3.0 ppm: Piperazine ring protons (8H, broad) δ 2.4 ppm: Ethyl -CH₂- (2H, quartet) δ 1.05 ppm: Ethyl -CH₃ (3H, triplet) |

| HPLC Purity | >98.0% (AUC) at 254 nm |

| Mass Spec (ESI+) | [M+H]⁺ = 206.17 |

| Impurity Control | Limit N-ethylpiperazine (<0.1%) and Nitro-precursor (<0.1%) |

Safety & Handling

-

Hazards: Like most anilines and piperazines, this compound is likely an Irritant (Skin/Eye) and potentially Sensitizing .

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Anilines are prone to oxidation (darkening) upon air exposure.

-

PPE: Wear nitrile gloves, safety glasses, and use a fume hood to avoid inhalation of dust or vapors.

References

-

Synthesis of Piperazine Derivatives

- Source: Organic Chemistry Portal. "Synthesis of piperazines."

-

URL:[Link]

-

Analogous Synthesis Protocols (5-Chloro derivative)

-

Source: ChemicalBook. "5-CHLORO-2-(4-ETHYLPIPERAZIN-1-YL)ANILINE Properties."[1]

-

-

Medicinal Chemistry of Piperazines

- Source: National Institutes of Health (NIH). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA."

-

URL:[Link]

-

General SₙAr Methodologies

Sources

[1]

Executive Summary

This technical guide provides an in-depth analysis of 2-(4-Ethylpiperazin-1-yl)aniline (CAS: 115619-01-7 for the para isomer; specific ortho isomer registry varies by substitution), a specialized building block in medicinal chemistry.[1] While its para-isomer is widely recognized as the key intermediate for the FGFR inhibitor Infigratinib , the ortho-isomer discussed here serves a distinct and critical role: it functions as a privileged scaffold for constructing "bent" kinase inhibitors and benzimidazole-fused heterocycles .[1]

This document details the synthesis, structural activity relationships (SAR), and experimental protocols required to utilize this scaffold effectively in drug discovery.[1]

Chemical Profile & Structural Logic[1][2]

The core structure consists of an aniline ring substituted at the ortho (2-) position with an N-ethylpiperazine moiety.[1] This specific geometry creates a high steric demand and an intramolecular hydrogen bond capability that distinguishes it from linear para-analogs.[1]

Core Specifications

| Property | Data |

| Chemical Name | This compound |

| Common Abbreviation | 2-EP-Aniline |

| Molecular Formula | C₁₂H₁₉N₃ |

| Molecular Weight | 205.30 g/mol |

| pKa (Calculated) | ~7.8 (Piperazine N4), ~4.0 (Aniline NH₂) |

| LogP | ~1.5 (Moderate Lipophilicity) |

| Key Isomer Distinction | Ortho (2-sub): Promotes cyclization & U-shape binding.Para (4-sub): Linear geometry (e.g., Infigratinib).[1][2][3][4][5] |

Structural Diagram (SMILES)

SMILES: CCN1CCN(CC1)C2=CC=CC=C2N[1]

Synthesis & Experimental Protocols

The synthesis of this compound requires careful control of regioselectivity, typically achieved via Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction.[1]

Synthesis Workflow (Visualized)

Figure 1: Two-step synthetic pathway from fluoronitrobenzene precursors. The SNAr step is favored by the electron-withdrawing nitro group.[1]

Detailed Protocol: Step-by-Step

Step 1: SNAr Coupling

Objective: Displace the fluorine atom with N-ethylpiperazine.[1]

-

Reagents: Charge a reaction vessel with 1-fluoro-2-nitrobenzene (1.0 eq), N-ethylpiperazine (1.2 eq), and Potassium Carbonate (K₂CO₃) (2.0 eq).

-

Solvent: Add DMSO or DMF (5 volumes).[1] Note: Protic solvents are avoided to prevent side reactions.[1]

-

Reaction: Heat to 90°C for 4–6 hours. Monitor via TLC/LCMS for disappearance of the fluoride starting material.[1]

-

Workup: Cool to room temperature. Pour into ice water. The nitro-intermediate typically precipitates as a yellow/orange solid.[1] Filter and wash with water.[1] If oil forms, extract with Ethyl Acetate.[1]

Step 2: Nitro Reduction

Objective: Convert the nitro group to the target aniline.[1]

-

Catalytic Hydrogenation (Preferred): Dissolve the intermediate in Methanol .[1] Add 10% Pd/C (5 wt% loading). Stir under H₂ balloon (1 atm) at RT for 2–4 hours.

-

Alternative (Iron Reduction): If halogen substituents (e.g., Cl, Br) are present on the ring, use Fe powder (5 eq) and NH₄Cl (5 eq) in Ethanol/Water (3:[1]1) at reflux to avoid dehalogenation.

-

Purification: Filter through Celite. Concentrate filtrate.[1][6] The product is an oil that solidifies upon standing or HCl salt formation.[1]

Medicinal Chemistry Applications

The this compound moiety is not just a passive linker; it is a pharmacophore enabler .[1]

The "Ortho-Effect" in Kinase Inhibitors

Unlike the para-isomer (used in Infigratinib) which extends linearly into the solvent front, the ortho-isomer forces the molecule into a bent conformation.[1]

-

Mechanism: The aniline NH₂ usually binds to the kinase hinge region (e.g., via a pyrimidine linker).[1] The ortho-piperazine group is then forced by steric clash to twist out of plane, often directing the solubilizing ethylpiperazine tail into the ribose binding pocket or the solvent interface .[1]

-

Target Class: This geometry is highly relevant for Mer/c-Met dual inhibitors and ALK inhibitors .[1]

Precursor to Benzimidazoles

This compound is a "masked" benzimidazole.[1] Reaction with aldehydes or carboxylic acids cyclizes the aniline and the piperazine-bearing nitrogen (if dealkylated) or simply uses the aniline and a secondary amine to form tricyclic cores.[1]

Cyclization Logic:

Figure 2: The ortho-diamine motif allows for rapid access to benzimidazole scaffolds, a common privileged structure in GPCR and Kinase drug discovery.[1]

Related Compounds & Derivatives

Researchers working with this scaffold often explore specific modifications to tune potency and metabolic stability (ADME).[1]

Structural Analogs Table

| Compound Class | Modification | Purpose in Drug Design |

| 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline | Cl at pos 5 | Metabolic Block: Prevents oxidation at the reactive para position relative to the amine.[1] Increases lipophilicity. |

| 2-(4-Methylpiperazin-1-yl)aniline | Methyl vs Ethyl | Solubility Tuning: Methyl is slightly less lipophilic.[1] Common in early screening (Imatinib-like fragment).[1] |

| 4-(4-Ethylpiperazin-1-yl)aniline | Para Isomer | Linear Linker: Used when the solvent channel is directly opposite the hinge binding site (e.g., Infigratinib ).[1] |

| 2-(Piperazin-1-yl)aniline | No Alkyl Group | Diversity Point: Allows late-stage functionalization (e.g., reductive amination) of the piperazine tail.[1] |

Comparative Analysis: Ortho vs. Para

-

Para-Isomer (Infigratinib Intermediate):

-

Ortho-Isomer (Subject of Guide):

Safety & Handling (MSDS Context)

-

Hazards: Like most anilines, this compound is likely toxic if swallowed and a skin sensitizer .[1] The piperazine moiety adds basicity, making it corrosive to eyes in free base form.[1]

-

Storage: Store under inert atmosphere (Nitrogen/Argon). Anilines oxidize (darken) upon air exposure.[1]

-

Handling: Use a fume hood.[1] Avoid contact with strong oxidizers and acid chlorides (unless intended for reaction).[1]

References

-

Synthesis of Piperazine-Linked Anilines

-

Ortho-Aniline Scaffolds in Kinase Inhibitors

-

Chemical Structure & Isomer Data

-

Para-Isomer (Infigratinib)

Sources

- 1. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Preparation and biodistribution of 1-[2-(3-[125I]iodo-4-aminophenyl)ethyl]-4-[3-(trifluoromethyl) phenyl]piperazine and 1-[2-(3-[125I]iodo-4-azidophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl] piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and biodistribution of 1-[2-(3-[125I]iodo-4-aminophenyl)ethyl]-4-[3-(trifluoromethyl) phenyl]piperazine and 1-[2-(3-[125I]iodo-4-azidophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl] piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of 2-(4-Ethylpiperazin-1-yl)aniline

Topic: "2-(4-Ethylpiperazin-1-yl)aniline" synthesis protocol Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This application note details a robust, two-step synthetic protocol for This compound (CAS: N/A for specific isomer, analogous to para-isomer CAS 115619-01-7).[1] This molecule serves as a critical "ortho-diamine" scaffold in medicinal chemistry, particularly for the synthesis of tricyclic neuroleptics (e.g., clozapine analogs) and kinase inhibitors where the ortho-piperazine moiety induces specific conformational locking.

The protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective catalytic hydrogenation. Unlike standard aniline syntheses, this route is optimized to manage the steric hindrance of the ortho-substitution and minimize defluorination side reactions.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the SNAr-Reduction sequence. We prioritize 1-fluoro-2-nitrobenzene over the chloro-analog as the starting material.[1] While 1-chloro-2-nitrobenzene is cheaper, the ortho-nitro group creates steric bulk that hinders nucleophilic attack.[1] The high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex), significantly accelerating the reaction rate and allowing for milder conditions that prevent thermal degradation of the ethylpiperazine moiety [1, 2].

Reaction Pathway Diagram[2]

Figure 1: Two-step synthesis pathway highlighting the SNAr coupling and subsequent catalytic hydrogenation.

Experimental Protocol

Step 1: Synthesis of 1-(4-Ethylpiperazin-1-yl)-2-nitrobenzene

Objective: Coupling of the piperazine ring to the electron-deficient aromatic ring via SNAr.[1]

Reagents & Materials

-

1-Fluoro-2-nitrobenzene (1.0 eq): 14.1 g (100 mmol) [Source: Sigma/Combi-Blocks][1]

-

1-Ethylpiperazine (1.2 eq): 13.7 g (120 mmol)[1]

-

Potassium Carbonate (K₂CO₃) (1.5 eq): 20.7 g (150 mmol), anhydrous, granular.

-

Solvent: Dimethyl sulfoxide (DMSO), 100 mL (Dry).

-

Apparatus: 250 mL Round Bottom Flask (RBF), magnetic stir bar, reflux condenser, oil bath.

Procedure

-

Setup: Charge the RBF with 1-Fluoro-2-nitrobenzene and DMSO. Initiate stirring at room temperature.

-

Base Addition: Add K₂CO₃ in a single portion. The suspension may warm slightly.[2]

-

Nucleophile Addition: Add 1-Ethylpiperazine dropwise over 10 minutes.

-

Critical Insight: Although 1-ethylpiperazine is a secondary amine, the N-ethyl group provides steric bulk.[1] Adding it slowly prevents localized exotherms that could lead to impurity formation [3].

-

-

Reaction: Heat the mixture to 90°C for 6–9 hours.

-

Monitoring: Monitor via TLC (30% EtOAc/Hexane) or HPLC. The limiting reagent (Fluoro-nitrobenzene) should be consumed.

-

-

Quench & Workup:

-

Pour the mixture into 500 mL of ice-water. The product is an organic base; however, the nitro-intermediate is often lipophilic enough to precipitate or oil out.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with Brine (2 x 100 mL) to remove DMSO.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Yield: Expect 21–23 g (>90%) of an orange/red oil or low-melting solid. This intermediate is generally pure enough for the next step.

Step 2: Catalytic Hydrogenation to this compound

Objective: Chemoselective reduction of the nitro group to the primary amine without cleaving the benzylic C-N bond or reducing the aromatic ring.[1]

Reagents & Materials

-

Intermediate (from Step 1): ~23.5 g (100 mmol theoretical).

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (2.3 g, 10 wt% loading).

-

Solvent: Methanol (MeOH), 200 mL.

-

Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (30 psi).

Procedure

-

Safety Check: Purge the reaction vessel with Nitrogen (N₂) to remove oxygen. Pd/C is pyrophoric; keep wet with solvent at all times.

-

Loading: Dissolve the nitro-intermediate in MeOH and transfer to the vessel. Carefully add the Pd/C catalyst.

-

Hydrogenation:

-

Evacuate the vessel and backfill with Hydrogen (H₂) three times.

-

Stir vigorously at Room Temperature (20–25°C) for 4–6 hours.

-

Endpoint: The solution will turn from deep orange/red to pale yellow or colorless. LC-MS should show a mass of [M+H]⁺ = 206.16.

-

-

Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C. Wash the pad with MeOH (50 mL).

-

Caution: Do not let the filter cake dry out completely in air (fire hazard).

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.

Purification Strategy (Acid-Base Swing)

Since the product contains a basic piperazine tail, an acid-base extraction is the most efficient purification method, superior to chromatography for scale-up.[1]

-

Dissolve crude aniline in 1M HCl (aq). Non-basic impurities (unreacted nitrobenzene) will remain insoluble or can be extracted with Ether/DCM (discard organic layer).

-

Basify the aqueous phase to pH > 10 using 4M NaOH or NH₄OH. The product will oil out.

-

Extract with DCM (3 x). Dry over Na₂SO₄ and concentrate.

-

Final Form: The free base is an oil that oxidizes slowly in air. For long-term storage, convert to the dihydrochloride salt by treating the ethereal solution with HCl/Ether.

Quality Control & Characterization

The following data parameters validate the structural integrity of the synthesized ligand.

| Parameter | Specification | Method |

| Appearance | Pale yellow oil (Free Base) / Off-white solid (HCl Salt) | Visual |

| Purity | > 98.0% | HPLC (C18, 0.1% TFA in Water/MeCN) |

| Mass Spec | [M+H]⁺ = 206.2 ± 0.1 Da | ESI-MS |

| ¹H NMR (DMSO-d₆) | δ 6.8-7.0 (m, 4H, Ar-H), 4.6 (s, 2H, NH₂), 2.9 (m, 4H), 2.5 (m, 4H), 2.3 (q, 2H), 1.0 (t, 3H) | 400 MHz NMR |

Key Diagnostic Signals:

-

Amine Protons: The broad singlet around 4.5–5.0 ppm confirms the reduction of NO₂ to NH₂.

-

Ethyl Group: A triplet at ~1.0 ppm and quartet at ~2.3–2.4 ppm confirms the N-ethyl tail is intact.

Critical Process Parameters (CPP)

Halogen Selection (F vs. Cl)

While 1-chloro-2-nitrobenzene is a viable alternative, it requires harsher conditions (120°C+, 24h) due to the weaker leaving group ability in SNAr contexts compared to fluorine [4].[1]

-

Recommendation: Use Fluoro for small-scale/high-value synthesis (<100g) to ensure complete conversion and cleaner profiles.[1] Use Chloro only for bulk commodity scale where cost is the primary driver.

Workup Logic Flow

The following diagram illustrates the "Self-Validating" purification logic.

Figure 2: Acid-Base purification workflow ensuring removal of non-amine impurities.[1]

References

- Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 1-fluoro-2-nitrobenzene with amines. Chemical Reviews, 49(2), 273-412.

-

Flow Chemistry Optimization: BenchChem. (2025). Application Notes and Protocols for Continuous Flow Reactions with 1-Fluoro-4-nitrobenzene. Retrieved from

-

Piperazine Coupling: European Patent Office. (2015).[4][5][6] Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Patent EP2894154. Retrieved from

-

Nitro Reduction Protocols: ChemicalBook. (2025). Synthesis of 1-(4-nitrophenyl)piperidine and reduction. Retrieved from

-

Crystallographic Data: Gu, J., et al. (2021).[4] Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline. Zeitschrift für Kristallographie, 236(3).[4] Retrieved from

Sources

- 1. 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5 [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

- 6. 2-nitro-N-(4-nitrophenyl)aniline | C12H9N3O4 | CID 69159 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 2-(4-Ethylpiperazin-1-yl)aniline as a Privileged Scaffold in Drug Discovery

Strategic Overview

2-(4-Ethylpiperazin-1-yl)aniline (and its substituted derivatives, e.g., 5-chloro- or 4-fluoro- analogs) represents a "privileged scaffold" in medicinal chemistry. Its structural value lies in the ortho-diamine functionality , where one nitrogen is part of a bulky, solubilizing piperazine ring.

This intermediate serves two critical roles in modern drug discovery:

-

Solubility & ADME Handle: The N-ethylpiperazine moiety is a proven pharmacophore for improving lipophilicity profiles (LogD) and metabolic stability while maintaining aqueous solubility via the basic piperazine nitrogen (pKa ~8.5).

-

Heterocyclic Precursor: The ortho-disposition of the aniline amine and the piperazine nitrogen facilitates rapid cyclization into tricyclic cores (e.g., benzimidazoles, quinoxalines) or serves as a sterically constrained "hinge binder" in kinase inhibitors.

Target Applications:

-

Kinase Inhibitors: Precursor for dihydropteridinones (e.g., PLK1/Aurora kinase inhibitors similar to the BI 2536 class).

-

GPCR Ligands: The piperazine tail mimics neurotransmitters (serotonin/dopamine), making this scaffold relevant for antipsychotic and anxiolytic research.

-

Benzimidazoles: Direct condensation with aldehydes yields 2-substituted benzimidazoles, often explored as urease or proton pump inhibitors.

Synthesis Protocol: The "Make"

This protocol details the synthesis of the core scaffold starting from commercially available 1-fluoro-2-nitrobenzenes. The method is robust and scalable.

Reaction Scheme Overview

-

Step 1 (SNAr): Nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with N-ethylpiperazine.

-

Step 2 (Reduction): Chemoselective reduction of the nitro group to the aniline.

Step 1: SNAr Coupling

Objective: Synthesize 1-(4-ethylpiperazin-1-yl)-2-nitrobenzene.

-

Reagents:

-

1-Fluoro-2-nitrobenzene (1.0 equiv) [Warning: Methemoglobinemia hazard]

-

N-Ethylpiperazine (1.2 equiv)

-

Potassium Carbonate (

) (1.5 equiv) -

Solvent: Acetonitrile (ACN) or DMSO.

-

-

Procedure:

-

Dissolve 1-fluoro-2-nitrobenzene in ACN (5 mL/mmol) under

atmosphere. -

Add

followed by the dropwise addition of N-ethylpiperazine. Note: The reaction is exothermic; control temperature < 30°C during addition. -

Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water (2x) and brine (1x). Dry over

and concentrate. -

Yield Expectation: >90% (Orange/Yellow oil or solid).

-

Step 2: Nitro Reduction (Fe/NH4Cl Method)

Objective: Reduce the nitro group to the target aniline without de-ethylating the piperazine.

-

Reagents:

-

Nitro intermediate (from Step 1)

-

Iron Powder (Fe) (5.0 equiv)

-

Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol/Water (3:1).

-

-

Procedure:

-

Suspend the nitro intermediate in EtOH/Water (10 mL/mmol).

-

Add

and Iron powder. -

Heat to reflux (80°C) with vigorous stirring for 2–4 hours. The color will shift from bright yellow/orange to dark brown/black (iron oxides).

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Neutralize the residue with saturated

and extract with DCM. -

Purification: The crude aniline is often pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH 95:5).

-

Characterization: Confirm by

-NMR (Look for broad singlet

-

Application Protocols: The "Use"

Once synthesized, the this compound serves as a versatile "hub."

Application A: Synthesis of 2-Arylbenzimidazoles

This reaction leverages the ortho-diamine nature to form a benzimidazole core, a privileged structure in anti-infective and oncology programs.

Protocol:

-

Mix: Combine this compound (1.0 equiv) and a substituted benzaldehyde (1.0 equiv) in Ethanol or DMF.

-

Catalyst: Add Sodium Metabisulfite (

) (1.5 equiv) or use oxidative conditions (e.g., -

Reflux: Heat at 80–100°C for 6–12 hours.

-

Mechanism: Imine formation followed by oxidative cyclization.

-

Result: A 1,2-disubstituted benzimidazole where the piperazine ring provides solubility to the otherwise flat, lipophilic core.

Application B: Urea/Amide Formation (Kinase Inhibitors)

Many kinase inhibitors (e.g., for PLK1) utilize a urea linker to bind the "DFG-out" pocket.

Protocol:

-

Activation: Dissolve the aniline in DCM/DIPEA at 0°C.

-

Coupling: Add triphosgene (0.33 equiv) to generate the isocyanate in situ, or react directly with a commercial isocyanate.

-

Quench: React with a second amine (e.g., an amino-pteridinone) to form the urea bridge.

Analytical Data Summary

The following table summarizes typical physicochemical properties for the core scaffold and its 5-chloro derivative (a common specific intermediate).

| Property | This compound | 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline |

| Molecular Formula | ||

| MW ( g/mol ) | 205.30 | 239.75 |

| CAS Number | Generic Scaffold | 793727-81-8 |

| LogP (Calc) | ~1.2 | ~1.8 |

| pKa (Piperazine N) | ~8.4 | ~8.1 |

| Appearance | Brown/Red viscous oil or solid | Off-white to tan solid |

| Key NMR Signal |

Visualizations

Diagram 1: Synthesis Workflow

This flowchart illustrates the critical path from raw materials to the functionalized scaffold.

Caption: Step-by-step synthesis pathway via Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction.

Diagram 2: Divergent Applications

This diagram maps the scaffold to its potential downstream drug classes.

Caption: Divergent synthesis map showing the versatility of the scaffold in generating distinct pharmacophores.

Safety & Handling (E-E-A-T)

-

Nitroaromatics (Precursors): 1-Fluoro-2-nitrobenzene is highly toxic and can cause methemoglobinemia (oxidation of hemoglobin). Always handle in a fume hood with nitrile gloves. If skin contact occurs, wash immediately with soap and water; do not use ethanol as it increases absorption.

-

Piperazines: Generally considered sensitizers. Avoid inhalation of vapors/dust.

-

Exotherm Control: The SNAr reaction (Step 1) is exothermic. On a large scale (>10g), add the piperazine slowly to prevent thermal runaway.

References

-

Synthesis of Benzimidazole Derivatives: "Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors." PubMed Central. Available at: [Link] (Accessed Jan 29, 2026).

-

Benzimidazole Synthesis Review: "Recent achievements in the synthesis of benzimidazole derivatives." RSC Advances. Available at: [Link] (Accessed Jan 29, 2026).

-

General Benzimidazole Methods: "Synthesis of benzimidazoles." Organic Chemistry Portal. Available at: [Link] (Accessed Jan 29, 2026).

Technical Application Note: Strategic Utilization of 2-(4-Ethylpiperazin-1-yl)aniline in Kinase Inhibitor Design

This guide details the strategic application and synthesis of 2-(4-Ethylpiperazin-1-yl)aniline (CAS: 115256-13-8), a "privileged scaffold" intermediate used extensively in the development of multi-targeted kinase inhibitors (e.g., PLK1, FAK, and CDK inhibitors).

Executive Summary & Chemical Profile

This compound serves as a critical nucleophilic building block in oncology drug discovery. Its structural value lies in the ortho-positioning of the ethylpiperazine moiety, which performs two distinct functions in pharmacophore design:

-

Solubility Modulation: The basic piperazine nitrogen (pKa ~8.5) enhances aqueous solubility and bioavailability of otherwise lipophilic heteroaromatic cores (e.g., pyrimidines, quinazolines).

-

Solvent-Exposed Interaction: In ATP-competitive inhibitors, the aniline amine binds to the kinase hinge region, while the ortho-piperazine extends into the solvent-exposed front pocket, often forming salt bridges with residues like Asp or Glu.

Chemical Specifications

| Property | Specification |

| CAS Number | 115256-13-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₉N₃ |

| Molecular Weight | 205.30 g/mol |

| Key Functional Groups | Primary Aniline (Nucleophile), Tertiary Amine (Basic Center) |

| Storage | Inert atmosphere (Argon/Nitrogen), 2-8°C, Light Sensitive |

Synthesis Protocol: The "Ortho-SNAr" Route

This protocol describes the robust, scalable synthesis of the target aniline from 1-fluoro-2-nitrobenzene . This route is preferred over the chloro-analog due to the higher electronegativity of fluorine, which significantly accelerates the Nucleophilic Aromatic Substitution (SNAr) at the sterically hindered ortho position.

Workflow Diagram

Caption: Two-step synthesis workflow utilizing fluorine displacement followed by catalytic hydrogenation.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling of the piperazine ring to the nitrobenzene core.

Reagents:

-

1-Fluoro-2-nitrobenzene (1.0 eq)

-

1-Ethylpiperazine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq) - Acts as HCl scavenger

-

Solvent: DMSO or DMF (anhydrous)

Procedure:

-

Charge a reaction vessel with 1-fluoro-2-nitrobenzene (10.0 g, 70.9 mmol) and anhydrous DMSO (50 mL).

-

Add K₂CO₃ (14.7 g, 106 mmol) in a single portion.

-

Add 1-ethylpiperazine (9.7 g, 85.0 mmol) dropwise over 10 minutes to control exotherm.

-

Heat the mixture to 90°C for 4–6 hours. Monitor by TLC/LC-MS (Consumption of fluoride).

-

Workup: Cool to RT. Pour into ice-water (200 mL). The product, 1-(2-nitrophenyl)-4-ethylpiperazine, typically precipitates as a yellow/orange oil or solid. Extract with Ethyl Acetate (3 x 50 mL) if oil forms.[1]

-

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. (Crude purity is usually >95% and sufficient for Step 2).

Step 2: Nitro Reduction (Catalytic Hydrogenation)

Objective: Conversion of the nitro group to the primary aniline.

Reagents:

-

Nitro intermediate (from Step 1)[1]

-

10% Palladium on Carbon (Pd/C) (5 wt% loading)

-

Hydrogen Gas (H₂) or Ammonium Formate

-

Solvent: Methanol (MeOH)

Procedure:

-

Dissolve the nitro intermediate in MeOH (10 vol).

-

Under Argon flow, carefully add 10% Pd/C (wet support recommended to prevent ignition).

-

Hydrogenation:

-

Method A (Parr Shaker): Hydrogenate at 40–50 psi for 2–4 hours.

-

Method B (Transfer Hydrogenation): Add Ammonium Formate (5.0 eq) and reflux for 1 hour.

-

-

Filtration: Filter the catalyst through a Celite pad. Warning: Do not let the catalyst dry out (pyrophoric).

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting oil is the target This compound .

-

Storage: Store immediately under inert gas at 4°C. Aniline derivatives oxidize (darken) upon air exposure.

Application in Anticancer Agent Synthesis

This aniline is typically used in the final coupling steps of kinase inhibitor synthesis. A common reaction involves coupling it with a 2,4-dichloropyrimidine or a chloro-quinazoline scaffold.

Case Study: Coupling to a Pyrimidine Core (General Protocol)

This reaction mimics the synthesis of PLK1 inhibitors (like Volasertib analogs) or FAK inhibitors.

Mechanism: Buchwald-Hartwig Amination or Acid-Catalyzed SNAr.

| Parameter | Condition Set A (SNAr) | Condition Set B (Buchwald) |

| Substrate | 2,4-Dichloropyrimidine derivative | Aryl Chloride / Bromide |

| Catalyst | None (or p-TsOH catalytic) | Pd₂(dba)₃ / Xantphos |

| Base | DIPEA or Et₃N | Cs₂CO₃ or NaOtBu |

| Solvent | n-Butanol or IPA | 1,4-Dioxane |

| Temp | 100–120°C (Reflux) | 90–100°C |

| Selectivity | Favors C-4 position first | Tunable by ligand |

Pharmacophore Interaction Diagram

The diagram below illustrates why this specific intermediate is chosen: it bridges the hinge binder to the solvent front.

Caption: Pharmacophoric mapping of the this compound moiety within the kinase binding pocket.

Quality Control & Analytical Standards

To ensure the integrity of the intermediate before downstream coupling, the following specifications must be met.

-

HPLC Purity: >98.0% (Area %).

-

Impurity A: 1-Fluoro-2-nitrobenzene (Starting Material) - Must be <0.1%.

-

Impurity B: Nitro-intermediate (Incomplete Reduction) - Must be <0.5%.

-

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 6.5–7.0 ppm (m, 4H, Aromatic).

-

δ 4.6 ppm (s, 2H, -NH₂, Broad exchangeable).

-

δ 2.9 ppm (m, 4H, Piperazine adjacent to Aniline).

-

δ 2.5 ppm (m, 4H, Piperazine adjacent to Ethyl).

-

δ 2.3 ppm (q, 2H, Ethyl -CH₂-).

-

δ 1.0 ppm (t, 3H, Ethyl -CH₃).

-

References

-

Vortioxetine Synthesis: Method of preparing 2-(piperazin-1-yl)aniline intermediates.[1] European Patent Office. Patent EP0001825A1. Link

-

Volasertib (BI 6727) Chemistry: Multigram-scale Synthesis of Volasertib, an Inhibitor of Polo-like Kinases. ResearchGate. Link

-

SNAr Methodology: Solvent free reaction of 1-chloro-2-nitrobenzene with anilines.[2] ResearchGate. Link

-

General Piperazine Synthesis: Synthesis of piperazines - Recent Literature. Organic Chemistry Portal. Link

Sources

Application Note: High-Efficiency Functionalization of 2-(4-Ethylpiperazin-1-yl)aniline

This Application Note provides a comprehensive technical guide for the functionalization of 2-(4-Ethylpiperazin-1-yl)aniline , a critical building block in the synthesis of multi-targeted kinase inhibitors (e.g., for oncology) and CNS-active agents (e.g., arylpiperazine antidepressants).

Abstract & Significance

This compound represents a privileged scaffold in medicinal chemistry, particularly for Type I and II kinase inhibitors and GPCR ligands. The molecule features a "bifunctional" reactivity profile: a nucleophilic primary aniline and a basic, tertiary piperazine tail.

Successful derivatization of this scaffold requires navigating two primary challenges:

-

Steric Hindrance: The bulky ortho-piperazinyl group creates significant steric occlusion around the aniline nitrogen, reducing reaction rates with electrophiles compared to para- or meta-isomers.

-

Amphoteric Nature: The basic ethylpiperazine moiety (

) complicates standard acidic workups and silica purification, often leading to product loss or streaking if not managed correctly.

This guide details optimized protocols for Acylation , Reductive Amination , and Nucleophilic Aromatic Substitution (

Reactivity Profile & Chemoselectivity

The molecule contains three nitrogen centers, but only the aniline

| Nitrogen Center | Type | Reactivity | Role in Protocol |

| Aniline N ( | Primary Aromatic | Nucleophilic | Target for Electrophiles. Reactivity is modulated by the electron-donating piperazine (activating) vs. steric bulk (deactivating). |

| Piperazine N1 (Ar-N) | Tertiary Aniline | Non-Nucleophilic | Electron donor (Resonance). Increases electron density of the phenyl ring, facilitating oxidation if not protected. |

| Piperazine N4 (Et-N) | Tertiary Aliphatic | Basic | Proton Scavenger. Acts as an internal base. Can form salts with acid byproducts (e.g., HCl), potentially precipitating out of non-polar solvents. |

Reactivity Pathway Diagram

The following diagram illustrates the divergent synthetic pathways for this scaffold.

Figure 1: Divergent synthetic pathways. Path A targets amide formation (common in covalent inhibitors). Path C targets core scaffold construction.

Experimental Protocols

Protocol A: Amide Coupling (Sterically Demanding)

Target: Synthesis of Amides using Acid Chlorides or Carboxylic Acids.

Challenge: The ortho-piperazine group blocks the trajectory of incoming electrophiles. Standard Schotten-Baumann conditions (aq. NaOH) often fail due to poor solubility. Solution: Use a homogeneous organic phase with a soluble organic base (Pyridine or DIPEA).

Materials

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Acid Chloride (1.2 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure

-

Preparation: Dissolve 1.0 mmol of aniline substrate in 5 mL of anhydrous DCM under

atmosphere.-

Note: Ensure the aniline is fully dissolved; the basic tail aids solubility in DCM.

-

-

Base Addition: Add Pyridine (3.0 mmol).

-

Why: Pyridine acts as both a base and a nucleophilic catalyst (forming an N-acylpyridinium intermediate) which is more reactive towards the hindered aniline than the free acid chloride.

-

-

Electrophile Addition:

-

If Acid Chloride: Cool to 0°C. Add acid chloride dropwise. Warm to Room Temperature (RT) and stir for 4–12 hours.

-

If Carboxylic Acid: Pre-activate acid with HATU and DIPEA in DMF for 15 mins, then add the aniline solution. Stir at 40°C for 12 hours.

-

Expert Tip: For extremely hindered acids, use DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as the coupling agent in THF/MeOH.

-

-

Workup (Critical):

Protocol B: Nucleophilic Aromatic Substitution ( )

Target: Reaction with 2,4-Dichloropyrimidine (Kinase Inhibitor Synthesis).

Challenge: The aniline is deactivated by sterics, and the heterocycle requires activation. Solution: Use a polar protic solvent (n-Butanol) to stabilize the transition state and high temperature (or microwave irradiation).

Materials

-

Substrate: this compound (1.0 equiv)

-

Electrophile: 2,4-Dichloropyrimidine (1.1 equiv)

-

Base: DIPEA (2.5 equiv)

-

Solvent: n-Butanol (n-BuOH) or Isopropanol (IPA)

Step-by-Step Procedure

-

Assembly: In a microwave vial or pressure tube, combine aniline (1.0 mmol), 2,4-dichloropyrimidine (1.1 mmol), and DIPEA (2.5 mmol) in 3 mL n-BuOH.

-

Reaction:

-

Thermal: Heat to 100–110°C (oil bath) for 12–16 hours.

-

Microwave (Recommended): Irradiate at 120°C for 30–45 minutes.

-

Monitoring: Monitor by LCMS. The ortho-piperazine may cause the reaction to stall; if so, add 0.5 equiv of catalytic HCl (4M in dioxane) to activate the pyrimidine (protonation of pyrimidine N makes it more electrophilic).

-

-

Workup:

-

Evaporate n-BuOH under reduced pressure (azeotrope with heptane if necessary).

-

Resuspend residue in EtOAc/Water.

-

pH Adjustment: Adjust aqueous layer to pH ~9-10 with

to ensure the piperazine is deprotonated. Extract with EtOAc.

-

Protocol C: Reductive Amination

Target: Alkylation with Aldehydes.

Challenge: Imine formation is slow due to steric bulk. Solution: Use a "pre-formation" step with a drying agent or molecular sieves, followed by a strong reductant.

Step-by-Step Procedure

-

Imine Formation: Dissolve aniline (1.0 equiv) and aldehyde (1.2 equiv) in 1,2-Dichloroethane (DCE). Add activated 4Å Molecular Sieves. Stir at 40°C for 4 hours.

-

Validation: Check for imine formation by NMR (disappearance of aldehyde peak) or LCMS (mass = M + Aldehyde - 18).

-

-